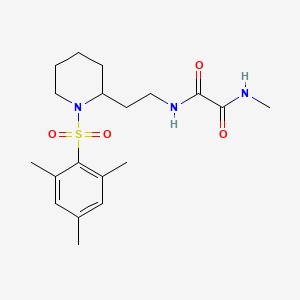
N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-methyloxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-methyloxalamide is a useful research compound. Its molecular formula is C19H29N3O4S and its molecular weight is 395.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-methyloxalamide is a complex organic compound notable for its potential biological activities. This article delves into its biological activity, focusing on its interactions with various biological targets, synthesis processes, and comparative analyses with structurally similar compounds.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a mesitylsulfonyl group and an oxalamide moiety. Its molecular formula is C23H34N2O3S with a molecular weight of approximately 478.66 g/mol. The structural uniqueness is attributed to the combination of functional groups that may influence its biological interactions.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits significant biological activities, particularly as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor. This receptor is integral to synaptic plasticity and memory functions, suggesting potential applications in neuropharmacology.
Key Findings:
- NMDA Receptor Antagonism : The compound has been identified as a selective antagonist of the NMDA receptor, which plays a critical role in excitatory neurotransmission and neuroplasticity. This interaction may position it as a candidate for treating conditions such as Alzheimer's disease and other cognitive disorders.
- Binding Affinity : Initial binding studies reveal that the mesitylsulfonyl group enhances interaction with specific molecular targets, potentially altering their activity.
Comparative Analysis with Similar Compounds
A comparative analysis of this compound with related compounds reveals insights into structure-activity relationships (SAR). Below is a summary table comparing key structural features and biological activities of similar compounds:
| Compound Name | Molecular Formula | Molecular Weight | Key Features | Biological Activity |
|---|---|---|---|---|
| N1-(4-Ethylphenyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide | C25H33N3O4S | 471.62 | Contains a 4-Ethylphenyl group | Moderate NMDA antagonism |
| N1-(o-Tolyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide | C23H31N3O4S | 477.64 | Features an o-Tolyl group | Low NMDA antagonism |
| N1-(m-Tolyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide | C25H33N3O4S | 471.62 | Contains an m-Tolyl group | Moderate NMDA antagonism |
Neuropharmacological Implications
Research indicates that compounds with similar structural features have shown promise in modulating neurotransmitter systems. For instance, studies on benzyl-piperidines have demonstrated potent activity against CC chemokine receptors, suggesting that modifications to the piperidine structure can significantly influence biological outcomes .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions that include:
- Formation of the piperidine ring.
- Introduction of the mesitylsulfonyl group.
- Coupling with oxalamide derivatives.
These steps are crucial for ensuring the desired biological activity through precise structural configurations.
特性
IUPAC Name |
N-methyl-N'-[2-[1-(2,4,6-trimethylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O4S/c1-13-11-14(2)17(15(3)12-13)27(25,26)22-10-6-5-7-16(22)8-9-21-19(24)18(23)20-4/h11-12,16H,5-10H2,1-4H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAPKTTYMVDMJEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














